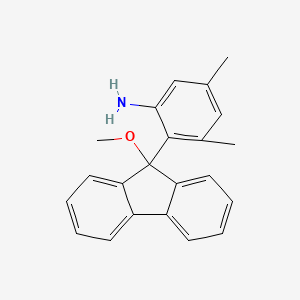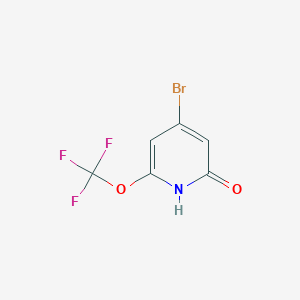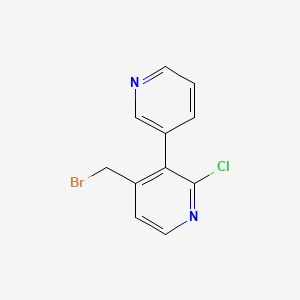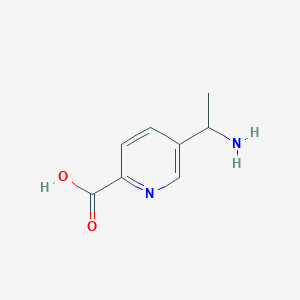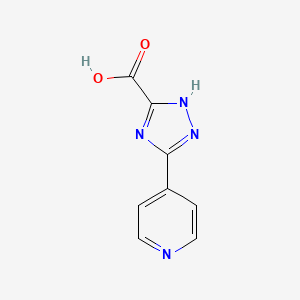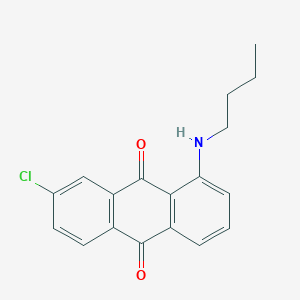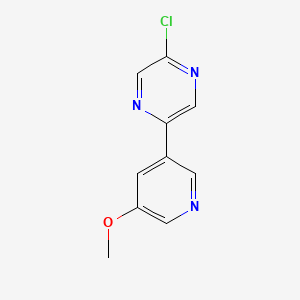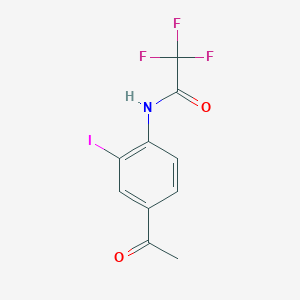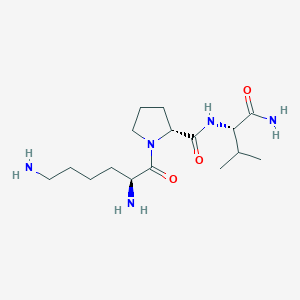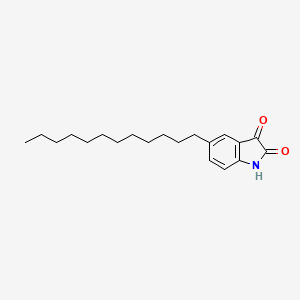
5-Dodecylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecylindoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indoline core with a dodecyl chain attached to the nitrogen atom and a dione functional group at positions 2 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. The dodecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dodecylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione functional group can be oxidized to form quinone derivatives.
Reduction: Reduction of the dione group can yield hydroxyindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Dodecylindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Dodecylindoline-2,3-dione involves its interaction with various molecular targets. The indoline core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The dione functional group can undergo redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2,3-dione: Lacks the dodecyl chain, making it less lipophilic.
5-Methylindoline-2,3-dione: Contains a methyl group instead of a dodecyl chain, resulting in different biological activities.
5-Phenylindoline-2,3-dione: Has a phenyl group, which affects its chemical reactivity and biological properties.
Uniqueness
5-Dodecylindoline-2,3-dione is unique due to the presence of the long dodecyl chain, which enhances its lipophilicity and influences its interaction with biological membranes. This structural feature distinguishes it from other indoline derivatives and contributes to its specific biological activities and applications.
Eigenschaften
Molekularformel |
C20H29NO2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
5-dodecyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
FVBCKYUPVZTJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

